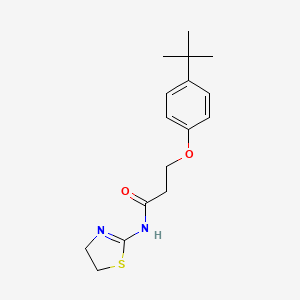
4-(2-喹诺啉基氨基)苯甲酸乙酯
描述
4-(2-Quinoxalinylamino)benzoic acid ethyl ester, commonly known as Quinoxaline-2-carboxylic acid ethyl ester, is a synthetic organic compound used in a variety of scientific research applications. It is an important intermediate in the synthesis of several pharmaceuticals and other biologically active compounds.
科学研究应用
化学重排研究
已经描述了一种高效的、碱诱导的将相关化合物重排为4-(2-喹诺啉基氨基)苯甲酸乙酯的方法。这个过程涉及螺环中间体的形成,突显了它在有机化学中研究新颖重排途径的潜力 (PeetNorton, Sunder, & Barbuch, 1980)。
复杂分子的合成
使用多组分缩合过程合成了4-(2,3-二氢-1H-苯并[f]环戊[c]喹啉-4-基)-2-烷氧基苯酸酯,其中包括类似于4-(2-喹诺啉基氨基)苯甲酸乙酯的化合物衍生的酯。这表明了它在合成复杂有机分子中的实用性 (Kozlov & Dikusar, 2019)。
二茂铁衍生物的开发
该化合物已被用于制备新的二茂铁衍生物。反应导致了含有二茂铁的杂环化合物的形成,表明了它在金属有机框架开发中的重要性 (Prokop, Richter, & Beyer, 1999)。
抗氧化和抗菌研究
合成了一系列与4-(2-喹诺啉基氨基)苯甲酸乙酯结构相关的2-(1-苯并呋喃-2-基)喹啉-4-羧酸的酚酯和酰胺,并对它们的抗氧化和抗菌活性进行了评估。这突显了这类化合物在药物化学中的潜力 (Shankerrao, Bodke, & Mety, 2013)。
新颖化合物的合成
与所讨论的化合物密切相关的(E)-4-((3-乙基-2,4,4-三甲基环己-2-烯基亚甲基)苯甲酸的合成,展示了这类化合物在有机合成中的多样应用 (Das & Kabalka, 2008)。
共轭贝塔因子的开发
4-[(喹啉-4-基)乙炔基]苯甲酸,与该化合物在结构上相似,被用于开发螺旋形共轭贝塔因子,表明了它在先进化学合成和设计中的作用 (Schmidt et al., 2019)。
抗菌和抗真菌活性
从4-(6,8-二溴-2-苯基-4-氧代-(4H)-喹唑啉-3-基)-苯甲酸乙酯衍生的化合物,与所讨论的化合物具有结构相似性,已被研究其抗菌和抗真菌活性 (Mohamed et al., 2010)。
聚合物化学中的聚缩合
该化合物已被牵涉到芳香族聚酰胺的聚缩合中,暗示了它在开发具有特定性质的聚合物中的用途 (Sugi et al., 2005)。
作用机制
Target of Action
The primary targets of ethyl 4-(quinoxalin-2-ylamino)benzoate are currently unknown. The compound belongs to the class of quinoxalines, which are known to interact with various biological targets, including enzymes, receptors, and proteins
Mode of Action
Quinoxaline derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The exact interaction between ethyl 4-(quinoxalin-2-ylamino)benzoate and its targets needs to be elucidated through further studies.
Biochemical Pathways
Quinoxaline derivatives are known to influence several biochemical pathways, depending on their specific targets . More research is required to determine the pathways affected by this particular compound.
Result of Action
The effects would depend on the compound’s specific targets and mode of action
生化分析
Biochemical Properties
4-(2-Quinoxalinylamino)benzoic acid ethyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme topoisomerase IV, where 4-(2-Quinoxalinylamino)benzoic acid ethyl ester exhibits a binding energy value of -4.35 kcal/mol . This interaction suggests that the compound may inhibit the enzyme’s activity, potentially affecting DNA replication and cell division. Additionally, the compound has shown antioxidant properties, which may be attributed to its ability to scavenge free radicals and reduce oxidative stress in cells .
Cellular Effects
4-(2-Quinoxalinylamino)benzoic acid ethyl ester has been observed to impact various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with topoisomerase IV can lead to alterations in DNA replication and transcription, thereby affecting gene expression . Furthermore, its antioxidant properties help in reducing oxidative stress, which can protect cells from damage and improve overall cellular function . The compound’s effects on cellular metabolism include modulation of metabolic pathways and enzyme activities, which can influence energy production and utilization within cells .
Molecular Mechanism
The molecular mechanism of 4-(2-Quinoxalinylamino)benzoic acid ethyl ester involves several key interactions at the molecular level. The compound binds to topoisomerase IV, inhibiting its activity and affecting DNA replication and transcription . This binding interaction is facilitated by the quinoxaline moiety, which forms stable complexes with the enzyme. Additionally, the compound’s antioxidant properties are mediated through its ability to scavenge free radicals and reduce oxidative stress . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Quinoxalinylamino)benzoic acid ethyl ester have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound maintains its antioxidant properties and continues to protect cells from oxidative stress . Additionally, the compound’s inhibitory effects on topoisomerase IV persist over time, suggesting sustained activity in laboratory settings .
Dosage Effects in Animal Models
The effects of 4-(2-Quinoxalinylamino)benzoic acid ethyl ester vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reduced oxidative stress and improved cellular function . At higher doses, the compound may exhibit toxic or adverse effects, including potential inhibition of essential enzymes and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels . These findings highlight the importance of optimizing dosage to achieve desired effects while minimizing potential toxicity.
Metabolic Pathways
4-(2-Quinoxalinylamino)benzoic acid ethyl ester is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s interaction with topoisomerase IV suggests its involvement in DNA replication and repair pathways . Additionally, its antioxidant properties indicate participation in pathways related to oxidative stress and free radical scavenging . The compound may also influence metabolic flux and metabolite levels, affecting overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 4-(2-Quinoxalinylamino)benzoic acid ethyl ester within cells and tissues involve specific transporters and binding proteins. The compound is likely transported across cell membranes through facilitated diffusion or active transport mechanisms . Once inside the cell, it may bind to specific proteins that facilitate its distribution to various cellular compartments . The compound’s localization and accumulation within cells can influence its activity and overall effectiveness .
Subcellular Localization
4-(2-Quinoxalinylamino)benzoic acid ethyl ester exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with topoisomerase IV suggests localization within the nucleus, where it can influence DNA replication and transcription . Additionally, the compound’s antioxidant properties may be more pronounced in regions with high oxidative stress, such as mitochondria .
属性
IUPAC Name |
ethyl 4-(quinoxalin-2-ylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-2-22-17(21)12-7-9-13(10-8-12)19-16-11-18-14-5-3-4-6-15(14)20-16/h3-11H,2H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLXAFUZIXNJHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363270 | |
| Record name | 4-(2-Quinoxalinylamino)benzoic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
361390-39-8 | |
| Record name | 4-(2-Quinoxalinylamino)benzoic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-ethyl-6-methyl-3-pyrazolo[3,4-b]quinolinyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B1225180.png)
![4-[2-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B1225184.png)
![N-(4-bromo-3-chlorophenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1225185.png)


![4-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B1225189.png)


![2-N-[(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B1225194.png)
![(5Z)-5-[(4-methylphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1225197.png)

![N-(1,3-benzothiazol-2-yl)-2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1225201.png)
![4-[[[(2-Methoxy-1-oxoethyl)hydrazo]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1225202.png)
![N-[[[2-(2-bromo-4-propan-2-ylphenoxy)-1-oxoethyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1225203.png)